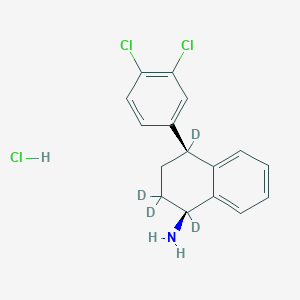

rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride: is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders. The compound is labeled with deuterium, which makes it useful in various analytical and research applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride involves multiple steps, starting from the parent compound sertraline. The process typically includes:

Deuterium Labeling: Introduction of deuterium atoms into the sertraline molecule.

N-Demethylation: Removal of the methyl group from the nitrogen atom.

Formation of Hydrochloride Salt: Conversion of the free base to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs .

科学的研究の応用

Chemistry:

- Used as a reference standard in analytical chemistry for the quantification of sertraline and its metabolites.

- Employed in isotope dilution mass spectrometry (IDMS) for accurate measurement of sertraline levels.

Biology:

- Utilized in metabolic studies to understand the biotransformation of sertraline in biological systems.

- Helps in tracing the metabolic pathways and identifying the metabolites formed.

Medicine:

- Aids in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of sertraline.

- Supports the development of new antidepressant drugs by providing insights into the metabolism of existing compounds.

Industry:

- Used in quality control and assurance processes in the pharmaceutical industry.

- Assists in the development of new analytical methods for drug testing and validation .

作用機序

rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride exerts its effects by interacting with the serotonin transporter (SERT) in the brain. It inhibits the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This action enhances serotonergic neurotransmission, which is believed to contribute to its antidepressant effects. The deuterium labeling does not significantly alter the mechanism of action but provides a means to trace and study the compound in various research settings .

類似化合物との比較

N-Desmethyl Sertraline: The non-deuterated analog of rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride.

Sertraline: The parent compound, a widely used SSRI.

Desmethylcitalopram: Another metabolite of an SSRI, citalopram.

Uniqueness: this compound is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracing are required .

生物活性

rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride is a deuterated analogue of N-Desmethyl Sertraline, which is a metabolite of the widely used selective serotonin reuptake inhibitor (SSRI) sertraline. This compound is primarily utilized in pharmacological research, particularly in studies investigating the metabolism and pharmacodynamics of sertraline and its effects on serotonin transport mechanisms. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings.

- Molecular Formula : C16H12D4Cl3N

- Molecular Weight : 332.69 g/mol

- Purity : >95% (HPLC)

- Storage Temperature : -20°C

- Shipping Temperature : Room Temperature

- CAS Number : 91797-57-8

This compound is categorized as a stable isotope-labeled metabolite, which allows for enhanced tracking in biological systems due to the presence of deuterium atoms.

This compound functions similarly to its parent compound sertraline but exhibits significantly reduced activity. It primarily acts as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft by inhibiting its reuptake into presynaptic neurons.

Comparative Activity with Sertraline

Research indicates that N-Desmethyl Sertraline has about 10% of the potency compared to sertraline in inhibiting serotonin reuptake, suggesting that this compound will exhibit similar but diminished effects in biological assays .

In Vitro Studies

A study conducted by Welch et al. (1984) established that while sertraline and its metabolites have high affinity for serotonin transporters, this compound shows reduced binding affinity compared to sertraline. The following table summarizes key kinetic parameters:

| Compound | Km (μM) | Vmax (nmol/mg/min) | Clint (min−1×10−3) |

|---|---|---|---|

| Sertraline | 4.7 | 7.7 | 1.6 |

| N-Desmethyl Sertraline | 6.5 | 9.3 | 1.4 |

| Rac-cis-N-Desmethyl Sertraline-d4 | Not Specified | Not Specified | Not Specified |

This data suggests that while this compound can still interact with serotonin transporters, its efficacy is significantly lower than that of sertraline itself .

In Vivo Studies

In vivo studies have demonstrated that administration of sertraline leads to increased serotonin levels in various brain regions, influencing mood and anxiety behaviors. However, due to the lower activity of this compound, its effect on behavioral models such as the forced swimming test or tail suspension test is markedly less pronounced compared to sertraline .

Case Studies

-

Case Study on Drug Interaction :

A study involving patients on long-term sertraline therapy indicated alterations in metabolic pathways when desmethylsertraline was present, showcasing potential implications for drug-drug interactions involving cytochrome P450 enzymes . This highlights the importance of understanding the metabolic fate of such metabolites. -

Behavioral Studies :

Research has shown that while sertraline effectively reduces depressive symptoms in clinical settings, its metabolite N-desmethylsertraline does not exhibit similar efficacy in behavioral models designed to assess antidepressant activity . This emphasizes the need for careful consideration when interpreting results from studies involving this compound.

特性

分子式 |

C16H16Cl3N |

|---|---|

分子量 |

332.7 g/mol |

IUPAC名 |

(1S,4S)-1,2,2,4-tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-amine;hydrochloride |

InChI |

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m0./s1/i8D2,11D,16D; |

InChIキー |

YKXHIERZIRLOLD-HBWCLSKVSA-N |

異性体SMILES |

[2H][C@]1(CC([C@](C2=CC=CC=C21)([2H])N)([2H])[2H])C3=CC(=C(C=C3)Cl)Cl.Cl |

正規SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。